molecular formula C6H7BO4 B3229298 (3,5-Dihydroxyphenyl)boronic acid CAS No. 1285507-23-4

(3,5-Dihydroxyphenyl)boronic acid

Cat. No. B3229298
CAS RN: 1285507-23-4
M. Wt: 153.93 g/mol
InChI Key: MFUKECYGPOGOKL-UHFFFAOYSA-N
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Description

(3,5-Dihydroxyphenyl)boronic acid , also known as 3,5-Dimethoxyphenylboronic acid , is a chemical compound with the empirical formula C8H11BO4 . It is a boronic acid derivative, characterized by the presence of hydroxyl groups at positions 3 and 5 on the phenyl ring, along with a boron atom attached to the phenyl ring. The compound appears as white to light brown needle-like crystals and has a melting point of approximately 202-207°C .


Chemical Reactions Analysis

  • Suzuki–Miyaura Coupling : It serves as a boron reagent in this widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The mild conditions and functional group tolerance of this coupling make it valuable in organic synthesis .

Physical And Chemical Properties Analysis

  • Decomposition : Decomposes in boiling water, releasing carbon dioxide .

Scientific Research Applications

1. Fluorescent Chemosensors

(3,5-Dihydroxyphenyl)boronic acid is instrumental in developing selective fluorescent chemosensors. Its interaction with cis-1,2- or 1,3-diol forms rings which are used as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This research area focuses on detecting biological active substances for disease prevention, diagnosis, and treatment, with applications spanning the detection of various ions and molecules including carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

2. Carbohydrate Recognition and Complexing

Another significant application is in carbohydrate recognition. Studies have shown that ortho-hydroxyalkyl arylboronic acids complex model glycopyranosides under physiologically relevant conditions. This feature is crucial as many cell-surface glycoconjugates have free 4,6-diols, making these boronic acids useful in designing receptors and sensors to identify cell-surface glycoconjugates (Dowlut & Hall, 2006).

3. Specific Reduction of Fructose in Food Matrices

In food science, (3,5-Dihydroxyphenyl)boronic acid has been explored for the specific reduction of fructose in food matrices like fruit juice. The ability of boronic acids to form esters with diol structures is the foundation of this research, highlighting their potential in altering sugar composition in natural food products (Pietsch & Richter, 2016).

4. Holographic Sensing

The acid is used in holographic sensors for detecting diols and alpha-hydroxy acids. Research into 3-acrylamide phenyl boronic acid has led to the development of responsive and reversible holographic sensors, useful in sensing various compounds containing hydroxy groups (Sartain et al., 2008).

Mechanism of Action

The key mechanism lies in the transmetalation step during Suzuki–Miyaura coupling. The boronic acid group transfers its nucleophilic organic moiety to palladium, forming the new carbon–carbon bond .

Future Directions

Research on boronic acids continues to expand, with applications in sensing, catalysis, and drug discovery. Future studies may explore novel synthetic methodologies, functionalization strategies, and their use in diverse chemical transformations .

properties

IUPAC Name

(3,5-dihydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKECYGPOGOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dihydroxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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